

# solubility and stability of 2-Chloro-4-hydroxybenzamide

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## Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzamide

Cat. No.: B1591874

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An In-Depth Technical Guide to the Solubility and Stability of **2-Chloro-4-hydroxybenzamide**

## Foreword for the Researcher

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to **2-Chloro-4-hydroxybenzamide**, a compound of interest whose journey from a laboratory curiosity to a potential therapeutic agent is contingent on a deep appreciation of its solubility and stability. As direct, comprehensive experimental data for this specific molecule is not widely published, this document serves as a robust framework, grounded in established chemical principles and regulatory expectations. It is designed not as a simple recitation of data, but as a strategic guide for the research scientist. Herein, we will explore the causality behind experimental design, propose validated protocols, and predict the molecule's behavior under stress, empowering you to design intelligent, efficient, and insightful characterization studies.

## Molecular Profile and Physicochemical Characteristics

**2-Chloro-4-hydroxybenzamide** possesses a unique constellation of functional groups—a phenolic hydroxyl, an amide, and a chloro substituent on an aromatic ring. Each imparts specific characteristics that govern its behavior in solution and under stress.

- **Phenolic Hydroxyl Group (-OH):** This group is weakly acidic and is a prime site for hydrogen bonding, influencing solubility in polar protic solvents. It is also highly susceptible to oxidation.
- **Amide Group (-CONH<sub>2</sub>):** The amide bond is polar and can participate in hydrogen bonding, but it is also liable to hydrolysis under acidic or basic conditions.
- **Chloro Substituent (-Cl):** The electron-withdrawing nature of chlorine can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

A summary of its core physicochemical properties is presented below.

| Property                              | Value / Predicted Value                         | Source                     |
|---------------------------------------|---|----------------------------|
| Molecular Formula                     | C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub> | [1]                        |
| Molecular Weight                      | 171.58 g/mol                                    | [1]                        |
| CAS Number                            | 1046818-83-0                                    | [1]                        |
| Calculated LogP                       | 1.14  | [1]                        |
| Topological Polar Surface Area (TPSA) | 63.32 Å <sup>2</sup>                            | [1]                        |
| Appearance                            | Solid, white to off-white powder (predicted)    | General chemical knowledge |
| Storage                               | Sealed in a dry environment at room temperature | [2]                        |

## Solubility Profile: A Predictive and Experimental Framework

Solubility is a critical determinant of a drug's bioavailability. For **2-Chloro-4-hydroxybenzamide**, the interplay between the hydrophobic chlorinated aromatic ring and the hydrophilic amide and hydroxyl groups suggests a nuanced solubility profile. Aqueous solubility is expected to be limited but significantly influenced by pH due to the acidic phenol. Solubility in polar organic solvents should be considerably higher.

## Predicted Solubility

Based on its structure and comparison with similar compounds like 4-hydroxybenzamide and chlorinated phenols, a qualitative solubility profile can be predicted.<sup>[3][4][5]</sup>

| Solvent Class | Example Solvent   | Predicted Solubility  | Rationale   |
|---------------|-------------------|---|---|
| Aqueous       | Water (pH 7)      | Sparingly Soluble   | The hydrophobic chloro-aromatic backbone limits solubility, though the polar groups provide some aqueous interaction. |
| 0.1 M NaOH    | Soluble           | Deprotonation of the phenolic hydroxyl group forms a more soluble phenoxide salt. |   |
| 0.1 M HCl     | Sparingly Soluble | The molecule remains in its neutral, less soluble form.                           |   |
| Polar Protic  | Ethanol, Methanol | Soluble   | Strong hydrogen bonding interactions with both the hydroxyl and amide groups.   |
| Polar Aprotic | DMSO, Acetone     | Freely Soluble  | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.   |
| Non-Polar     | Hexane, Toluene   | Insoluble   | The molecule's polarity is too high for significant interaction with non-polar solvents.                              |

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility. This protocol ensures that the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility in a given medium.

Objective: To determine the equilibrium solubility of **2-Chloro-4-hydroxybenzamide** in various solvents at a controlled temperature.

Materials:

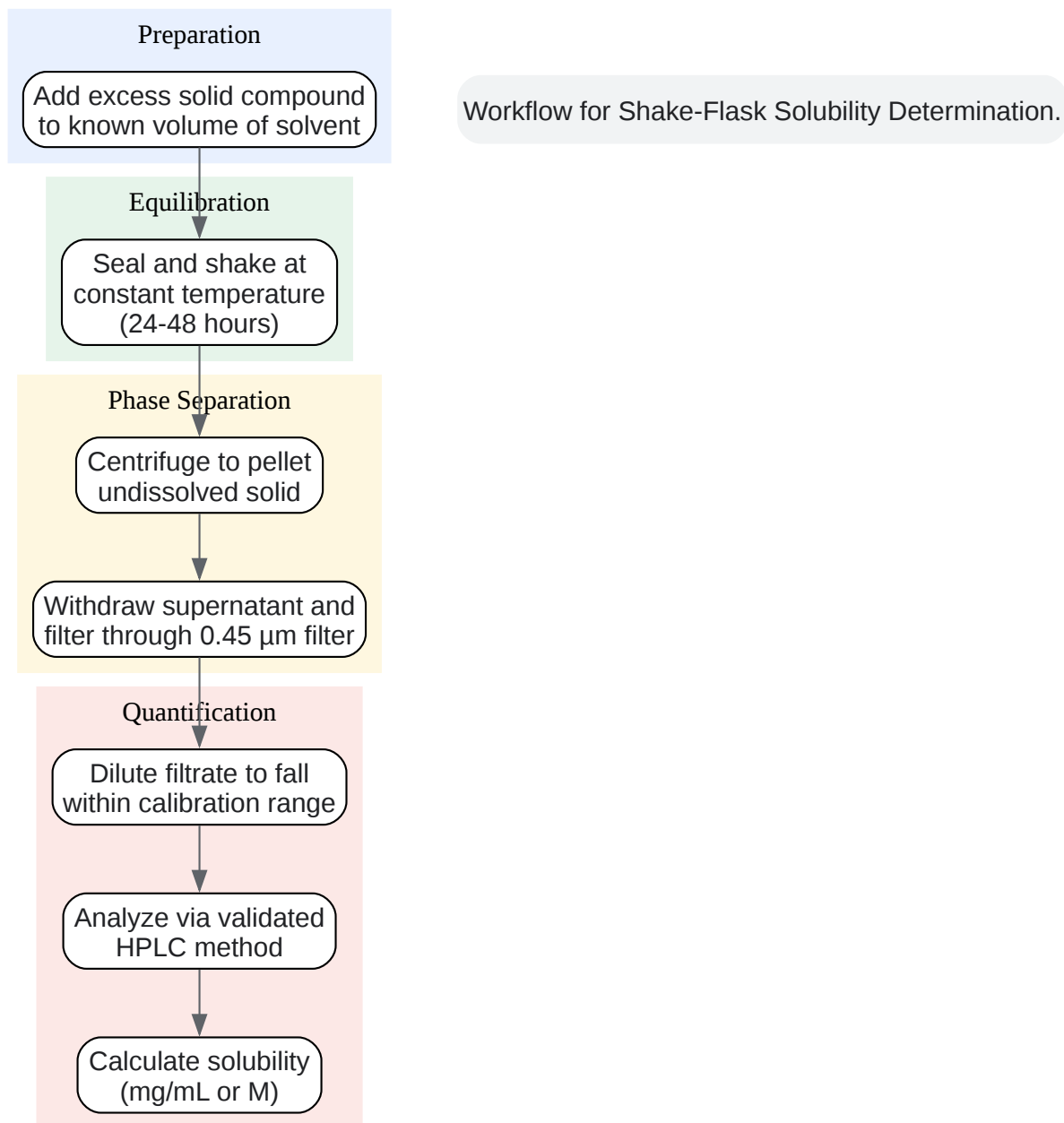
- **2-Chloro-4-hydroxybenzamide**
- Selected solvents (e.g., Water, pH-adjusted buffers, Ethanol, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
- Validated HPLC method for quantification

Procedure:

- **Preparation:** Add an excess amount of solid **2-Chloro-4-hydroxybenzamide** to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15

minutes) to pellet the remaining solid.

- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45  $\mu\text{m}$  syringe filter to remove any remaining micro-particulates.
- **Quantification:** Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay. Analyze the diluted sample using the validated HPLC method to determine the concentration.
- **Calculation:** Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.



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Caption: Workflow for Shake-Flask Solubility Determination.

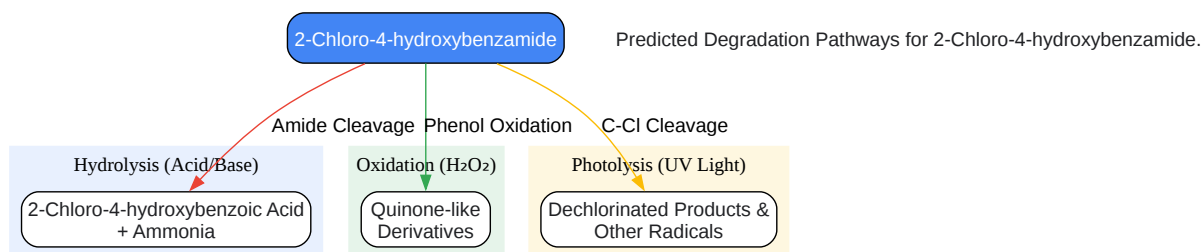
## Stability Profile and Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify likely degradation products and establish the intrinsic stability of a molecule.<sup>[6]</sup> The insights gained are fundamental for developing stability-indicating analytical methods and for predicting the shelf-life of a drug substance.<sup>[1][7]</sup> The studies are conducted under conditions more severe than accelerated stability testing, with a target degradation of 5-20% to ensure the formation of primary degradants without excessive secondary degradation.<sup>[8]</sup>

### Predicted Degradation Pathways

The functional groups in **2-Chloro-4-hydroxybenzamide** suggest several potential degradation pathways:

- **Hydrolytic Degradation:** The amide bond is the most probable site for hydrolysis. Under acidic or basic conditions, it is expected to cleave, yielding 2-Chloro-4-hydroxybenzoic acid and ammonia.
- **Oxidative Degradation:** The electron-rich phenolic ring is susceptible to oxidation, particularly in the presence of oxidizing agents. This can lead to the formation of colored degradation products, such as quinone or quinone-imine derivatives.
- **Photolytic Degradation:** Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. Exposure to UV light could potentially lead to dechlorination, forming 4-hydroxybenzamide, or other complex radical-mediated reactions.



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Caption: Predicted Degradation Pathways for **2-Chloro-4-hydroxybenzamide**.

## Experimental Protocols for Forced Degradation

The following protocols are designed based on ICH Q1A(R2) guidelines to induce degradation and identify potential degradants.[8] A stock solution of **2-Chloro-4-hydroxybenzamide** (e.g., 1 mg/mL in methanol or acetonitrile) should be used.

### A. Acid and Base Hydrolysis

- Acid: Mix the stock solution with 0.1 M HCl.
- Base: Mix the stock solution with 0.1 M NaOH.
- Procedure: Keep the solutions at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
- Neutralization: Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.
- Analysis: Analyze all samples by a stability-indicating HPLC method.

### B. Oxidative Degradation

- Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>).
- Conditions: Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Oxidative reactions can be rapid.[8]
- Analysis: Analyze samples directly by HPLC.

### C. Thermal Degradation

- Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with controlled humidity (e.g., 75% RH).



- **Solution State:** Heat a solution of the compound in a neutral solvent (e.g., water or methanol) at a similar temperature.
- **Procedure:** Collect samples at defined intervals (e.g., 1, 3, 7 days).
- **Analysis:** For the solid sample, dissolve in a suitable solvent before HPLC analysis. Analyze the solution sample directly.

#### D. Photolytic Degradation

- **Procedure:** Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines.
- **Control:** A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
- **Analysis:** Analyze the samples and their corresponding dark controls by HPLC.

## Proposed Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation.<sup>[2][9]</sup> A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for this application due to its high resolving power and compatibility with UV detection.<sup>[4][10]</sup>

#### Proposed HPLC Method Parameters:

- **Instrument:** HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- **Mobile Phase A:** 0.1% Formic Acid in Water.
- **Mobile Phase B:** Acetonitrile.

- **Gradient Elution:** A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 90%) over 20-30 minutes. This is crucial for separating the more polar degradation products (like the carboxylic acid) from the parent compound and any less polar degradants.
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm). A PDA detector is highly recommended to assess peak purity.
- **Column Temperature:** 30°C.

**Method Validation Rationale:** This proposed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating assay and is demonstrated by showing that the peaks for the parent compound, its degradation products, and any process impurities are well-resolved from one another.

## Conclusion and Forward Path

This technical guide provides a comprehensive, albeit predictive, framework for characterizing the solubility and stability of **2-Chloro-4-hydroxybenzamide**. The proposed protocols are based on established, globally recognized standards and are designed to generate the robust data required for regulatory submissions and intelligent formulation development. The intrinsic properties of the molecule—governed by its phenolic, amide, and chloro-aromatic functionalities—dictate a clear experimental path. By systematically executing the outlined solubility and forced degradation studies, researchers can elucidate the degradation pathways, develop a validated stability-indicating method, and ultimately, unlock the full potential of this promising compound.

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